1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with sulfonyl groups attached to a 4-chlorophenyl and a 1-ethyl-1H-pyrazol-4-yl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps. The process begins with the preparation of the sulfonyl chloride derivatives of 4-chlorophenyl and 1-ethyl-1H-pyrazol-4-yl. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl phenyl sulfide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to its dual sulfonyl substitution on the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C15H19ClN4O4S2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C15H19ClN4O4S2/c1-2-18-12-15(11-17-18)26(23,24)20-9-7-19(8-10-20)25(21,22)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
WLOJOFKLWQEISX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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